molecular formula C13H21NO5 B11721153 1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate

1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B11721153
M. Wt: 271.31 g/mol
InChI Key: WZKJJCVPZFSEJO-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H21NO5 It is known for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, ethyl, and methyl groups, along with two carboxylate groups

Preparation Methods

The synthesis of 1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and tert-butylamine.

    Cyclization: The initial step involves the cyclization of ethyl acetoacetate with tert-butylamine to form the pyrrolidine ring.

    Oxidation: The final step includes the oxidation of the pyrrolidine ring to introduce the oxo group, resulting in the formation of this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced with other functional groups.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Tert-butyl 2-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate can be compared with similar compounds such as:

    1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: Similar structure but lacks the ethyl group.

    1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate: Similar structure but lacks the methyl group.

    1-Tert-butyl 2-ethyl 4-methyl-5-hydroxypyrrolidine-1,2-dicarboxylate: Similar structure but has a hydroxyl group instead of an oxo group

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C13H21NO5/c1-6-18-11(16)9-7-8(2)10(15)14(9)12(17)19-13(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

WZKJJCVPZFSEJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)C

Origin of Product

United States

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